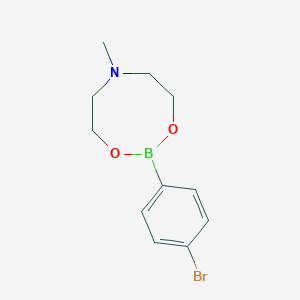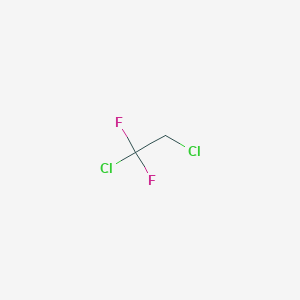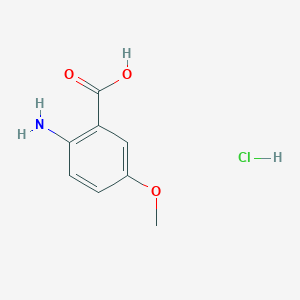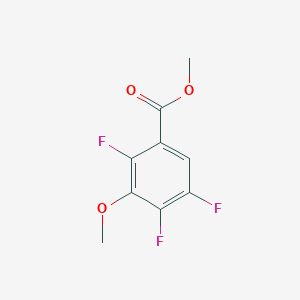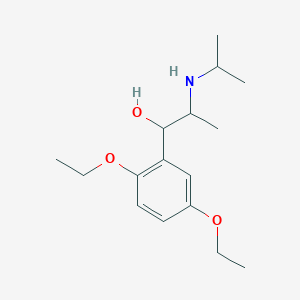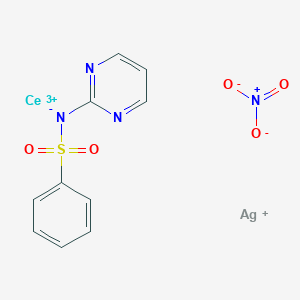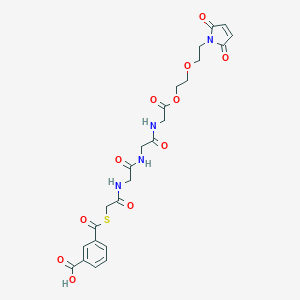
5-Moctggg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Moctggg is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a maleimide group, a carboxybenzoyl thioacetyl group, and a tripeptide sequence of glycyl-glycyl-glycinate. The presence of these functional groups and peptide sequences makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Moctggg involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the maleimide group. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of the glycine residues are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Peptide Coupling: The protected glycine residues are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the tripeptide sequence.
Introduction of Carboxybenzoyl Thioacetyl Group: The carboxybenzoyl thioacetyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed under acidic or basic conditions to expose the amino groups.
Maleimide Group Addition: The maleimide group is introduced through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Moctggg can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxybenzoyl thioacetyl group.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Moctggg has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Moctggg involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The carboxybenzoyl thioacetyl group can participate in redox reactions, affecting cellular redox balance. The tripeptide sequence may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
N-Maleimidoacetylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
3-Carboxybenzoylthioacetylglycyl-glycyl-glycine: Similar structure but lacks the maleimide group.
N-Maleimido-3-oxapentylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
Uniqueness
5-Moctggg is unique due to the presence of both the maleimide group and the carboxybenzoyl thioacetyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
131274-04-9 |
|---|---|
Molecular Formula |
C24H26N4O11S |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-[2-[[2-[[2-[[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]sulfanylcarbonylbenzoic acid |
InChI |
InChI=1S/C24H26N4O11S/c29-17(12-26-19(31)14-40-24(37)16-3-1-2-15(10-16)23(35)36)25-11-18(30)27-13-22(34)39-9-8-38-7-6-28-20(32)4-5-21(28)33/h1-5,10H,6-9,11-14H2,(H,25,29)(H,26,31)(H,27,30)(H,35,36) |
InChI Key |
KJOMXZQEBSFPAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
Key on ui other cas no. |
131274-04-9 |
Synonyms |
5-(N-maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate 5-MOCTGGG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)

